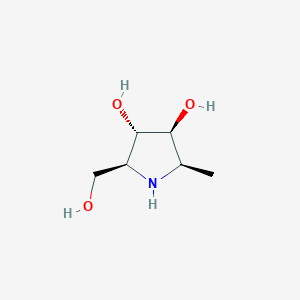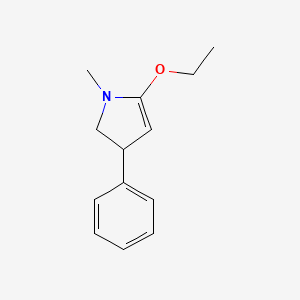
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with ethoxy, methyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole can be achieved through several synthetic routes. One common method involves the condensation of appropriate precursors under acidic or basic conditions, followed by cyclization to form the pyrrole ring. For example, the reaction of an ethoxy-substituted phenylhydrazine with an α,β-unsaturated carbonyl compound can lead to the formation of the desired pyrrole derivative through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure efficient production.
化学反応の分析
Types of Reactions
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce dihydropyrrole derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrole nitrogen.
科学的研究の応用
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in organic synthesis.
作用機序
The mechanism of action of 5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
5-Ethoxy-1-methyl-2,3-dihydro-1H-pyrrole: Lacks the phenyl group, which may influence its chemical behavior and applications.
Uniqueness
5-Ethoxy-1-methyl-3-phenyl-2,3-dihydro-1H-pyrrole is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC名 |
5-ethoxy-1-methyl-3-phenyl-2,3-dihydropyrrole |
InChI |
InChI=1S/C13H17NO/c1-3-15-13-9-12(10-14(13)2)11-7-5-4-6-8-11/h4-9,12H,3,10H2,1-2H3 |
InChIキー |
NSJQJJLOOHKRHO-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(CN1C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]ethanone](/img/structure/B12866837.png)
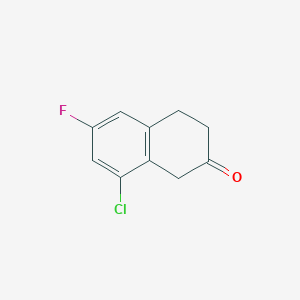
![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
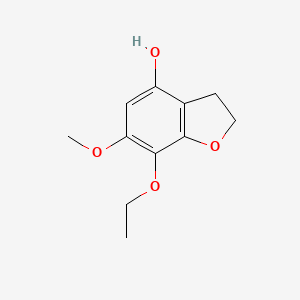
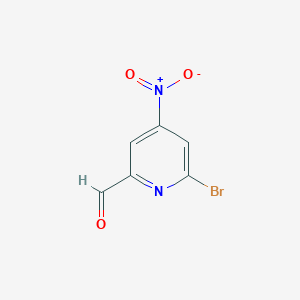

![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
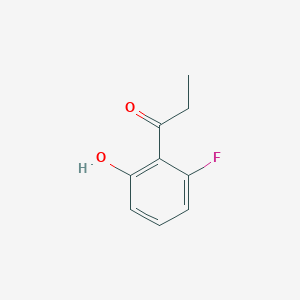

![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)


